molecular formula C11H11NO3 B1381391 ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate CAS No. 1609572-20-4

ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

Cat. No.: B1381391
CAS No.: 1609572-20-4
M. Wt: 205.21 g/mol
InChI Key: ZVXZPBMNQFQOSR-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethylating agents . The reaction conditions often involve the use of organic solvents such as ethanol and hexane, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ester group.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-9-7(10(8)13)4-3-5-12-9/h3-5,8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZPBMNQFQOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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